molecular formula C4H2BrNO2S B6205786 5-bromo-1,2-thiazole-4-carboxylic acid CAS No. 1651166-54-9

5-bromo-1,2-thiazole-4-carboxylic acid

Cat. No. B6205786
CAS RN: 1651166-54-9
M. Wt: 208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1,2-thiazole-4-carboxylic acid is a heterocyclic organic compound. It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular formula is C4H2BrNO2S . The average mass is 208.033 Da and the monoisotopic mass is 206.898956 Da .


Molecular Structure Analysis

The thiazole ring in 5-bromo-1,2-thiazole-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

5-bromo-1,2-thiazole-4-carboxylic acid is a solid at room temperature . The molecular weight is 209.04 .

Scientific Research Applications

Antimicrobial Applications

5-bromo-1,2-thiazole-4-carboxylic acid: has been utilized as a precursor in the synthesis of compounds with significant antimicrobial properties. These compounds have shown efficacy against multidrug-resistant strains of bacteria, such as Staphylococcus epidermidis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicate that these derivatives can be potent agents in the fight against bacterial infections that are resistant to standard drugs.

Antifungal Efficacy

Derivatives of this compound have also demonstrated antifungal activity. For instance, certain synthesized compounds exhibited inhibitory potential against Candida glabrata and Candida albicans , showing zones of inhibition comparable to or greater than the reference drug nystatin . This suggests potential for developing new antifungal treatments, especially for strains showing resistance to existing medications.

Anti-inflammatory Potential

The thiazole ring, which is a part of 5-bromo-1,2-thiazole-4-carboxylic acid , is known for its role in the development of anti-inflammatory agents. Compounds containing this moiety have been reported to exhibit anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Activity

Thiazole derivatives are being explored for their anticancer properties. The structural variations of thiazoles, including those with the 5-bromo-1,2-thiazole-4-carboxylic acid scaffold, have shown promise in targeting various cancerous cells. This opens up avenues for the development of novel anticancer drugs .

Analgesic Effects

The analgesic properties of thiazole derivatives make them candidates for pain management solutions. Research indicates that compounds based on 5-bromo-1,2-thiazole-4-carboxylic acid could be developed into effective pain relievers with potentially fewer side effects than current options .

Antioxidant Properties

Compounds synthesized from 5-bromo-1,2-thiazole-4-carboxylic acid have been associated with antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may offer therapeutic benefits for neurodegenerative conditions by protecting neuronal cells from damage .

Antiviral Prospects

Lastly, the exploration of thiazole derivatives for their antiviral capabilities is ongoing. Given the structural flexibility and biological activity of thiazole-based compounds, there is potential for the development of new antiviral drugs, which could be particularly useful in the face of emerging viral threats .

Future Directions

Thiazole compounds, including 5-bromo-1,2-thiazole-4-carboxylic acid, have been the subject of ongoing research due to their potential biological activities . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1,2-thiazole-4-carboxylic acid involves the bromination of 1,2-thiazole-4-carboxylic acid.", "Starting Materials": [ "1,2-thiazole-4-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 1,2-thiazole-4-carboxylic acid in acetic acid", "Add bromine dropwise to the solution while stirring at room temperature", "Heat the reaction mixture to reflux for 2 hours", "Cool the mixture to room temperature and add sodium acetate", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Recrystallize the product from ethanol" ] }

CAS RN

1651166-54-9

Molecular Formula

C4H2BrNO2S

Molecular Weight

208

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.